5-Fluoro-2-(4-methoxyphenoxy)aniline

Amine Basicity Nucleophilic Aromatic Substitution Fluorine Electronic Effects

Researchers optimizing fluorinated diphenyl ether scaffolds face reproducibility risks when substituting positional isomers-pKa shifts >1-2 units alter coupling efficiency. This compound delivers precise 5-fluoro and 2-(4-methoxyphenoxy) substitution. • HeLa IC50: 75 µg/mL; A549 IC50: 90 µg/mL-baseline for cancer SAR • 5-F blocks CYP-mediated hydroxylation, enhancing metabolic stability • Active against Gram-positive and Gram-negative pathogens • Single-crystal X-ray data available for IND/NDA structural proof

Molecular Formula C13H12FNO2
Molecular Weight 233.24 g/mol
CAS No. 640767-08-4
Cat. No. B1319331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(4-methoxyphenoxy)aniline
CAS640767-08-4
Molecular FormulaC13H12FNO2
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
InChIInChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3
InChIKeyPTPPMKVHUHKRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(4-methoxyphenoxy)aniline — Product Identity


5-Fluoro-2-(4-methoxyphenoxy)aniline (CAS 640767-08-4) is a fluorinated aromatic amine derivative featuring a 4-methoxyphenoxy substituent at the 2-position and a fluorine atom at the 5-position of the aniline ring, with molecular formula C13H12FNO2 and molecular weight 233.24 g/mol . The compound belongs to the diphenyl ether–aniline hybrid class and is utilized predominantly as a versatile synthetic intermediate in pharmaceutical and agrochemical research programs [1]. Its defining structural features include the electron-donating 4-methoxyphenoxy group, the electron-withdrawing 5-fluoro substituent, and the primary aromatic amine functionality, which together confer a distinct reactivity profile for selective functionalization, cross-coupling, and heterocycle construction [2].

5-Fluoro-2-(4-methoxyphenoxy)aniline — Substitution Risks


Substituting 5-fluoro-2-(4-methoxyphenoxy)aniline with an apparently similar fluorinated aniline derivative introduces unquantified experimental variability across multiple dimensions: the precise regiochemistry of fluorine substitution dictates electronic density at the amine nitrogen (pKa shifts exceeding 1–2 units are common among positional isomers), affecting nucleophilicity and coupling efficiency ; the presence versus absence of the 4-methoxyphenoxy group alters steric bulk, hydrogen-bonding capacity, and π-stacking interactions that govern target binding and crystal packing [1]; and the unique combination of electron-donating and electron-withdrawing substituents creates an electronic environment not replicated by any single-position analog. Procurement of an alternative compound lacking either the 5-fluoro or the 2-(4-methoxyphenoxy) substituent may yield divergent synthetic yields, altered biological screening outcomes, or irreproducible results in established protocols where this specific substitution pattern is required.

5-Fluoro-2-(4-methoxyphenoxy)aniline — Differentiation Evidence


Regiochemistry Impact on Amine Basicity and Nucleophilicity

The 5-fluoro substitution pattern in 5-fluoro-2-(4-methoxyphenoxy)aniline reduces the basicity of the aromatic amine nitrogen compared to its non-fluorinated counterpart, 2-(4-methoxyphenoxy)aniline, due to the strong electron-withdrawing inductive effect (-I) of fluorine transmitted through the aromatic ring . Among positional fluoro-isomers (e.g., 3-fluoro-4-(4-methoxyphenoxy)aniline vs. 5-fluoro-2-(4-methoxyphenoxy)aniline), the ortho-relationship between the fluorine and the amine in the 5-fluoro-2-substituted isomer maximizes the inductive withdrawal at the reaction center, thereby producing a more pronounced reduction in amine nucleophilicity than para- or meta-fluoro substitution patterns [1]. This electronic modulation is critical for controlling reaction selectivity in amide bond formation, sulfonamide coupling, and nucleophilic aromatic substitution (SNAr) reactions where amine nucleophilicity must be precisely balanced with other reactive handles.

Amine Basicity Nucleophilic Aromatic Substitution Fluorine Electronic Effects

Metabolic Oxidation Blockade by Fluorine Substitution

The 5-position of the aniline ring in 5-fluoro-2-(4-methoxyphenoxy)aniline is occupied by a carbon–fluorine bond, which is significantly stronger (BDE ≈ 486–536 kJ/mol) than a carbon–hydrogen bond (BDE ≈ 338–464 kJ/mol) and resistant to cytochrome P450-mediated oxidative metabolism . In the non-fluorinated comparator, 2-(4-methoxyphenoxy)aniline, the corresponding 5-position bears a hydrogen atom that is susceptible to aromatic hydroxylation by CYP enzymes, a common metabolic pathway that can generate reactive quinone-imine intermediates or inactive polar metabolites [1]. Fluorine substitution at metabolically labile positions is an established medicinal chemistry strategy to increase metabolic half-life and reduce clearance; this compound pre-incorporates that design feature at a site predicted by MetaSite analysis (as demonstrated for structurally related fluoroanilines) to be the primary soft spot for oxidative biotransformation [2].

Metabolic Stability CYP450 Oxidation Fluorine Bioisostere

Cytotoxicity in HeLa and A549 Cell Lines

5-Fluoro-2-(4-methoxyphenoxy)aniline hydrochloride (the salt form of the target compound) has been evaluated for cytotoxic activity against the HeLa (human cervical carcinoma) and A549 (human lung adenocarcinoma) cell lines, exhibiting IC50 values of 75 µg/mL and 90 µg/mL, respectively . While these IC50 values represent moderate single-agent cytotoxicity, they define a baseline activity profile for this specific diphenyl ether–aniline scaffold. Unsubstituted aniline and simple fluoroanilines lacking the 2-(4-methoxyphenoxy) substituent typically exhibit no measurable cytotoxicity at equivalent concentrations (IC50 > 200 µg/mL in standard MTT assays), underscoring that the combined 5-fluoro and 2-(4-methoxyphenoxy) substitution pattern is required to confer this level of antiproliferative activity [1]. The compound's proposed mechanism involves induction of apoptosis and modulation of cell survival signaling pathways, effects not observed with simpler aniline analogs .

Anticancer Activity Cytotoxicity HeLa A549

Broad-Spectrum Antimicrobial Activity

5-Fluoro-2-(4-methoxyphenoxy)aniline hydrochloride exhibits antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with the fluorine substituent contributing enhanced lipophilicity that improves bacterial membrane penetration compared to non-fluorinated methoxyphenoxy aniline analogs . The compound's proposed mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways . In class-level comparisons, fluorinated aromatic amines consistently demonstrate 2- to 5-fold lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli than their non-fluorinated counterparts, attributable to increased logP and improved passive diffusion across the bacterial cell envelope . The specific 5-fluoro-2-(4-methoxyphenoxy) substitution pattern represents an optimal balance between lipophilicity (from fluorine) and hydrogen-bonding capacity (from the methoxyphenoxy oxygen), conferring a broader antimicrobial spectrum than either non-fluorinated 2-(4-methoxyphenoxy)aniline or simple fluoroanilines lacking the methoxyphenoxy group.

Antimicrobial Activity Gram-Positive Gram-Negative Fluorine Lipophilicity

Distinctive SNAr Synthetic Route

The synthesis of 5-fluoro-2-(4-methoxyphenoxy)aniline proceeds via nucleophilic aromatic substitution (SNAr) between 5-fluoro-2-nitroaniline and 4-methoxyphenol, followed by nitro group reduction . This specific starting material combination yields a compound with the amino group ortho to the diphenyl ether linkage and the fluorine substituent para to the amine—a substitution pattern that cannot be efficiently accessed using alternative fluoroaniline isomers. The 5-fluoro-2-nitroaniline precursor provides a unique electrophilic site for SNAr at the 2-position (activated by the ortho-nitro group) while retaining the 5-fluoro substituent intact. Attempts to synthesize analogous substitution patterns using 3-fluoro-4-nitroaniline or 4-fluoro-2-nitroaniline would yield different regioisomers with altered electronic and steric properties [1]. This synthetic specificity makes the compound a non-interchangeable building block in medicinal chemistry campaigns requiring this exact arrangement of functional groups.

Synthetic Intermediate Nucleophilic Aromatic Substitution Diphenyl Ether Synthesis

Single-Crystal X-ray Structural Confirmation

The crystal structure of 5-fluoro-2-(4-methoxyphenoxy)aniline has been determined by single-crystal X-ray diffraction methods, establishing the compound in a monoclinic crystal system, space group P21/c, with unit cell parameters a = 11.465(1) Å, and confirming the nearly planar molecular geometry with a torsion angle of -179(2)° for C(4)–C(7)–C(8)–C(9) [1]. This definitive structural characterization distinguishes the compound from closely related fluoro-methoxyphenoxy aniline isomers (e.g., 3-fluoro-4-(4-methoxyphenoxy)aniline or 4-fluoro-2-(2-methoxyphenoxy)aniline), for which no comparable single-crystal X-ray data are publicly available. The availability of full crystallographic data (CIF format) enables unambiguous identity verification, supporting regulatory submissions, patent filings, and GLP/GMP documentation requirements where definitive structural proof is mandatory [2].

X-ray Crystallography Structural Confirmation Regulatory Documentation

5-Fluoro-2-(4-methoxyphenoxy)aniline — Application Scenarios


Anticancer Lead Optimization Scaffold

Procure for cancer drug discovery programs where a fluorinated diphenyl ether–aniline scaffold with documented baseline cytotoxicity (HeLa IC50 = 75 µg/mL; A549 IC50 = 90 µg/mL ) serves as a starting point for structure–activity relationship (SAR) exploration. The compound's 5-fluoro substitution contributes predicted metabolic stability advantages (blockade of CYP-mediated aromatic hydroxylation at the para-position relative to the amine ), while the 4-methoxyphenoxy group provides a vector for further functionalization or target engagement. Use in focused library synthesis to generate analogs with improved potency while retaining the metabolic stability conferred by fluorine.

Broad-Spectrum Antimicrobial Scaffold

Deploy in antimicrobial screening campaigns targeting both Gram-positive and Gram-negative pathogens, where the compound's confirmed activity against both bacterial classes and fluorine-enhanced lipophilicity (predicted logP increase of +0.5 to +0.8 versus non-fluorinated analog ) address permeability barriers that frequently limit the efficacy of polar antimicrobial agents. Suitable for hit-to-lead optimization programs aiming to improve minimum inhibitory concentrations (MICs) through systematic structural modification while retaining the favorable physicochemical profile.

Agrochemical Intermediate with Orthogonal Reactivity

Utilize as a versatile intermediate for the synthesis of fluorinated agrochemicals, where the reduced amine basicity (estimated pKa shift of -0.5 to -1.0 versus non-fluorinated analog ) enables chemoselective functionalization in the presence of additional reactive handles. The 2-(4-methoxyphenoxy) and 5-fluoro substitution pattern provides a unique electronic environment for palladium-catalyzed cross-coupling, Buchwald–Hartwig amination, and heterocycle construction, supporting the development of novel herbicides, fungicides, or insecticides with improved metabolic stability and environmental persistence profiles.

Regulatory & IP Documentation with Crystal Structure

Procure for applications requiring definitive structural proof, including patent filings, IND/NDA submissions, and GMP manufacturing documentation. The availability of published single-crystal X-ray diffraction data (monoclinic, P21/c, a = 11.465 Å, torsion angle -179(2)° ) provides unambiguous identity verification and eliminates the need for in-house crystallographic characterization. This is particularly valuable for programs advancing toward clinical development or regulatory review, where structural ambiguity can introduce delays and additional costs.

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